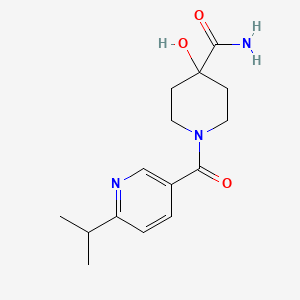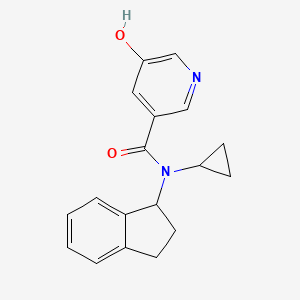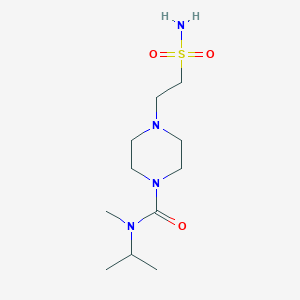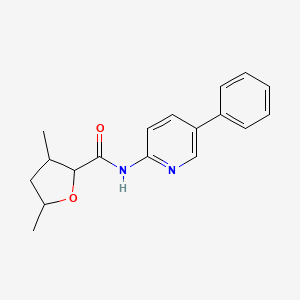![molecular formula C14H19N3O2S B7124124 3,5-Dimethyl-1-[(4-propan-2-ylsulfonylphenyl)methyl]-1,2,4-triazole](/img/structure/B7124124.png)
3,5-Dimethyl-1-[(4-propan-2-ylsulfonylphenyl)methyl]-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-[(4-propan-2-ylsulfonylphenyl)methyl]-1,2,4-triazole is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 1,2,4-triazole ring substituted with two methyl groups at positions 3 and 5, and a 4-propan-2-ylsulfonylphenylmethyl group at position 1. It is a crystalline solid, typically white to almost white in color, and is stable at room temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(4-propan-2-ylsulfonylphenyl)methyl]-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-propan-2-ylsulfonylbenzyl chloride with 3,5-dimethyl-1,2,4-triazole in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[(4-propan-2-ylsulfonylphenyl)methyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various electrophiles can be used, and reactions are often catalyzed by acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-1-[(4-propan-2-ylsulfonylphenyl)methyl]-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[(4-propan-2-ylsulfonylphenyl)methyl]-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: Lacks the 4-propan-2-ylsulfonylphenylmethyl group, making it less complex.
4-Phenyl-1,2,4-triazole: Contains a phenyl group instead of the propan-2-ylsulfonylphenylmethyl group.
1,2,4-Triazole: The parent compound without any substituents.
Uniqueness
3,5-Dimethyl-1-[(4-propan-2-ylsulfonylphenyl)methyl]-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-ylsulfonylphenylmethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dimethyl-1-[(4-propan-2-ylsulfonylphenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-10(2)20(18,19)14-7-5-13(6-8-14)9-17-12(4)15-11(3)16-17/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCSVMVTCBNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2=CC=C(C=C2)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Chloropyridin-4-yl)methyl]piperidine-4-sulfonamide](/img/structure/B7124045.png)


![2-[1-(2-Cyclopropylpyrimidine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B7124059.png)
![3-[1-(2,6-Difluorophenyl)ethyl]-5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole](/img/structure/B7124061.png)


![2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane](/img/structure/B7124089.png)
![5-[[Methyl(1-morpholin-4-ylpropan-2-yl)amino]methyl]thiophene-3-carboxamide](/img/structure/B7124091.png)
![2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B7124099.png)

![(3,5-Dimethyl-1,2-thiazol-4-yl)-(3-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7124114.png)
![1-(2,4-dimethylpyrimidin-5-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7124120.png)
![4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7124127.png)
